molecular formula C15H13FN6 B293148 (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine

(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine

Cat. No. B293148
M. Wt: 296.3 g/mol
InChI Key: PJJNZRMDPJRCHO-RQBDYEQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine, also known as FPHPIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological samples.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has been shown to have antiviral activity against certain viruses, such as the hepatitis C virus.

Advantages and Limitations for Lab Experiments

(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with a good yield. (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has also been shown to have a range of pharmacological activities, making it a promising tool for drug discovery and development. However, (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which may limit its use in certain applications. Additionally, the mechanism of action of (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine is not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine. One potential direction is the further investigation of its antitumor activity. (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has been shown to induce apoptosis in cancer cells, which may make it a promising candidate for the development of new cancer therapies. Additionally, the use of (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine as a fluorescent probe for the detection of metal ions could be further explored. Another potential direction is the investigation of the mechanism of action of (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine. A better understanding of how (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine works could lead to the development of more effective drugs. Overall, the study of (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine has the potential to contribute to the development of new drugs and the understanding of biological processes.

Synthesis Methods

The synthesis of (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzaldehyde hydrazone. This intermediate is then reacted with phenylhydrazine and 3-amino-4,5-dimethylpyrazole to produce (4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine. The synthesis method has been optimized to yield a high purity compound with a good yield.

properties

Molecular Formula

C15H13FN6

Molecular Weight

296.3 g/mol

IUPAC Name

(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine

InChI

InChI=1S/C15H13FN6/c16-11-8-4-5-9-12(11)19-20-13-14(17)21-22(15(13)18)10-6-2-1-3-7-10/h1-9,18-19H,(H2,17,21)/b18-15?,20-13-

InChI Key

PJJNZRMDPJRCHO-RQBDYEQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=N)/C(=N\NC3=CC=CC=C3F)/C(=N2)N

SMILES

C1=CC=C(C=C1)N2C(=N)C(=NNC3=CC=CC=C3F)C(=N2)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=N)C(=NNC3=CC=CC=C3F)C(=N2)N

Origin of Product

United States

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